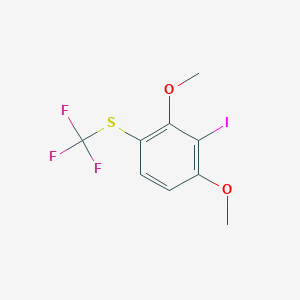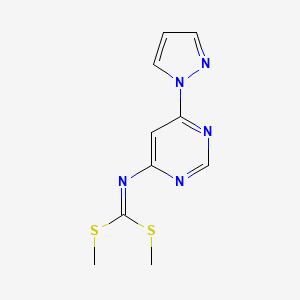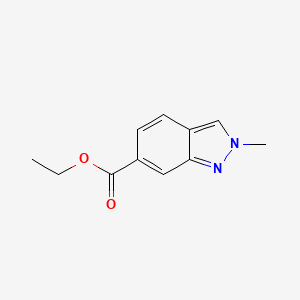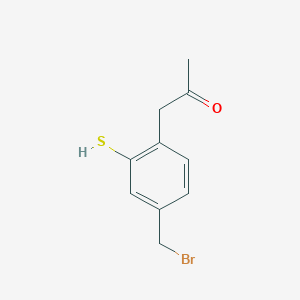
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, characterized by the presence of methoxy, iodo, and fluoromethoxy substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,5-dimethoxybenzene.
Fluoromethoxylation: The fluoromethoxy group is introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-donating methoxy groups makes the benzene ring more reactive towards electrophiles.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for radiolabeled compounds used in imaging techniques.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy and fluoromethoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, while the iodo group can participate in halogen bonding and other interactions. These properties contribute to its potential biological activity and effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene: A closely related compound with a different substitution pattern.
1,3-Dimethoxybenzene: A simpler derivative lacking the iodo and fluoromethoxy groups.
1,5-Dimethoxy-3-iodobenzene: A compound with similar substituents but lacking the fluoromethoxy group.
Uniqueness
1,5-Dimethoxy-3-iodo-2-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10FIO3 |
|---|---|
Molekulargewicht |
312.08 g/mol |
IUPAC-Name |
2-(fluoromethoxy)-1-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-6-3-7(11)9(14-5-10)8(4-6)13-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
ZYOKWWCQQLYTGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)I)OCF)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 4-amino-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B14045888.png)











